The mechanism of action for 2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid is described in the context of its role as a β-catenin agonist []. It achieves this by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a negative regulator of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue development. By inhibiting GSK-3β, 2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid allows for the accumulation and activation of β-catenin, thereby promoting downstream signaling events involved in fracture healing.
2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has shown promise in enhancing fracture healing []. It was successfully encapsulated within poly(styrene-alt-maleic anhydride)-b-poly(styrene) nanoparticles and targeted to fracture sites using a peptide with high affinity for tartrate-resistant acid phosphatase (TRAP), a protein present on bone resorptive surfaces. This targeted delivery approach resulted in increased bone formation, enhanced bone bridging, and improved torsional rigidity in a mouse fracture model.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4